2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole
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Overview
Description
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining imidazole and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and the use of an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the fluorine or nitro positions.
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as optical and electronic applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoro-3-nitrophenyl)imidazo[2,1-B][1,3,4]thiadiazole
- 6-(4-Methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole
- 2-(4-Fluoro-3-nitrophenyl)-6-phenylimidazo[2,1-B][1,3,4]thiadiazole
Uniqueness
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile compared to other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C17H11FN4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN4O3S/c1-25-12-5-2-10(3-6-12)14-9-21-17(19-14)26-16(20-21)11-4-7-13(18)15(8-11)22(23)24/h2-9H,1H3 |
InChI Key |
KCHFVGUYOMOJNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC(=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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